An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,4-trifluorobenzene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,4-trifluorobenzene
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1,3,4-trifluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines potential synthetic pathways, and discusses the reactivity of this versatile fluorinated aromatic compound.
Core Compound Data
2-Bromo-1,3,4-trifluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrF₃.[1][2] Its structure and key identifiers are summarized below.
| Identifier | Data |
| IUPAC Name | 2-bromo-1,3,4-trifluorobenzene[2] |
| CAS Number | 176793-04-7[2] |
| Molecular Formula | C₆H₂BrF₃[1][2] |
| Molecular Weight | 210.98 g/mol [2] |
| InChI | InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H[2] |
| InChIKey | CNAXDCSHYHIOGW-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C(=C1F)F)Br)F[2] |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-1,3,4-trifluorobenzene are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 151.3 °C at 760 mmHg |
| Density | 1.758 g/cm³[1] |
| Flash Point | 45 °C[1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone[1] |
| Storage Temperature | 4 °C |
Reactivity and Stability
The reactivity of 2-Bromo-1,3,4-trifluorobenzene is primarily dictated by the interplay between the bromine and fluorine substituents on the aromatic ring.
-
Influence of Fluorine Atoms: The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This makes the benzene ring electron-deficient, which can influence the reactivity of the bromine atom and the susceptibility of the ring to nucleophilic attack.[3] In polyfluorinated benzenes, this electron deficiency generally increases stability against certain types of degradation but also activates the ring towards nucleophilic substitution.[4][5]
-
Carbon-Bromine Bond Reactivity: The C-Br bond is a key reactive site in the molecule. The bromine atom serves as an effective leaving group, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3] This makes 2-Bromo-1,3,4-trifluorobenzene a valuable building block for introducing a trifluorophenyl moiety into more complex molecules.
-
Stability: The compound is chemically stable under standard ambient conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] It is a combustible liquid and vapor/air mixtures can be explosive with intense warming.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities determined by coupling to adjacent fluorine and hydrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. The signals for carbons bonded to fluorine will exhibit characteristic C-F coupling. Decoupling of both ¹H and ¹⁹F would be necessary to resolve each carbon signal into a singlet.[6]
-
¹⁹F NMR: The fluorine NMR spectrum will provide key information about the substitution pattern, with distinct resonances for each of the three fluorine atoms.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 2-Bromo-1,3,4-trifluorobenzene is not available in the searched literature. However, a general and plausible synthetic route can be adapted from methods used for preparing similar polyfluorinated bromobenzenes, such as the Sandmeyer-type reaction starting from a suitable aniline precursor.[8][9]
Objective: To synthesize 2-Bromo-1,3,4-trifluorobenzene from 2,3,6-trifluoroaniline.
Materials:
-
2,3,6-Trifluoroaniline
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Methodology:
-
Diazotization:
-
Dissolve 2,3,6-trifluoroaniline in an aqueous solution of hydrochloric acid and hydrobromic acid in a flask cooled in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Bromo-1,3,4-trifluorobenzene.
-
Mandatory Visualization
Below are diagrams representing a potential synthetic workflow for 2-Bromo-1,3,4-trifluorobenzene and its application in a Suzuki cross-coupling reaction.
Caption: Generalized synthetic workflow for 2-Bromo-1,3,4-trifluorobenzene.
Caption: Application in a Suzuki cross-coupling reaction.
Safety Information
2-Bromo-1,3,4-trifluorobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | GHS Hazard Statements |
| Flammable Liquid | H227: Combustible liquid |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Old EU Risk and Safety Phrases:
-
R36/37/38: Irritating to eyes, respiratory system and skin.[1]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]
-
S27: Take off immediately all contaminated clothing.[1]
-
S45: In case of accident or if you feel unwell, seek medical advice immediately.[1]
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-1,3,4-trifluorobenzene | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. 1-Bromo-2,4,6-trifluorobenzene [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
